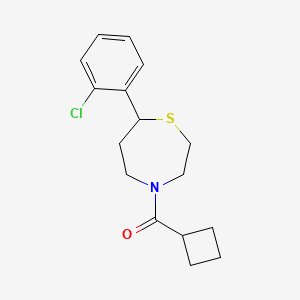
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone, also known as CTM, is a chemical compound that belongs to the thiazepane class of compounds. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, it has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to be effective in a variety of experimental systems, including cell culture and animal models. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research involving (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and limitations to its use. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved efficacy and safety profiles.
Synthesis Methods
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone can be synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol to form 2-(2-chlorophenyl)thiazolidin-4-one. This compound is then reacted with cyclobutanone in the presence of a base to form this compound.
Scientific Research Applications
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone has been used in scientific research for a variety of purposes, including the study of its mechanism of action and its biochemical and physiological effects. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNOS/c17-14-7-2-1-6-13(14)15-8-9-18(10-11-20-15)16(19)12-4-3-5-12/h1-2,6-7,12,15H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPVXSBVQSEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)

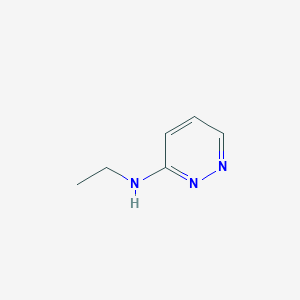
![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)

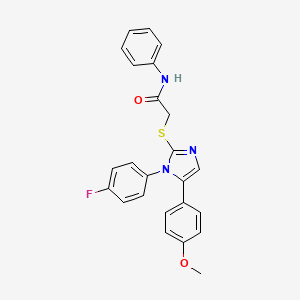
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)
![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)
![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)
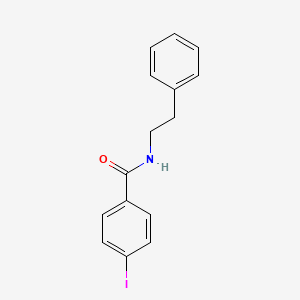
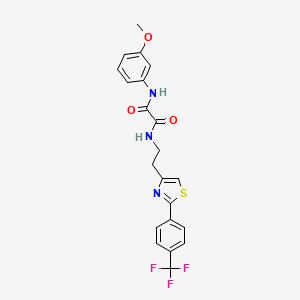
![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)